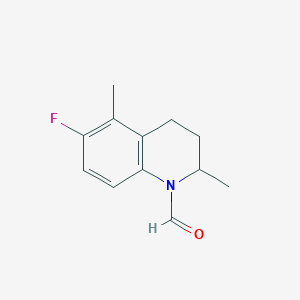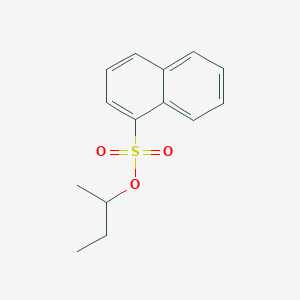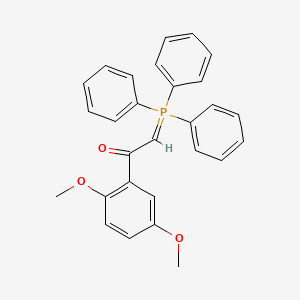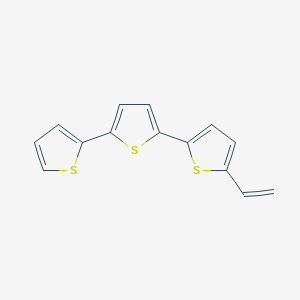
6-Fluoro-2,5-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,5-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,5-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents.
Formylation: The formyl group (carbaldehyde) is introduced at the 1-position using formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,5-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a lead compound for drug development.
Industry: Possible applications in material science and as a chemical reagent.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,5-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the fluorine and formyl groups.
6-Fluoroquinoline: Similar structure with a fluorine atom but lacking the formyl group.
2,5-Dimethylquinoline: Similar structure with methyl groups but lacking the fluorine and formyl groups.
Uniqueness
6-Fluoro-2,5-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both fluorine and formyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
143703-35-9 |
|---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
6-fluoro-2,5-dimethyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |
InChI |
InChI=1S/C12H14FNO/c1-8-3-4-10-9(2)11(13)5-6-12(10)14(8)7-15/h5-8H,3-4H2,1-2H3 |
InChI Key |
BINSWDVOFNSFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C=O)C=CC(=C2C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)





![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)


![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)


